3,6-diamino-9H-xanthen-9-one

Super-resolution microscopy Photoactivatable fluorophores Live-cell nanoscopy

3,6-Diamino-9H-xanthen-9-one (CAS 71641-67-3) is a symmetrical diaminoxanthone derivative with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol. It features amino substituents at the 3- and 6-positions of the xanthone scaffold, a structural arrangement that confers distinct chemical and biological properties compared to mono-substituted, hydroxylated, or heteroatom-bridged xanthone analogs.

Molecular Formula C13H10N2O2
Molecular Weight 226.235
CAS No. 71641-67-3
Cat. No. B2872269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-diamino-9H-xanthen-9-one
CAS71641-67-3
Molecular FormulaC13H10N2O2
Molecular Weight226.235
Structural Identifiers
SMILESC1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)N
InChIInChI=1S/C13H10N2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H,14-15H2
InChIKeyBIYCVSAOMJBWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diamino-9H-xanthen-9-one (CAS 71641-67-3): Procurement-Relevant Profile and Comparative Positioning


3,6-Diamino-9H-xanthen-9-one (CAS 71641-67-3) is a symmetrical diaminoxanthone derivative with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol . It features amino substituents at the 3- and 6-positions of the xanthone scaffold, a structural arrangement that confers distinct chemical and biological properties compared to mono-substituted, hydroxylated, or heteroatom-bridged xanthone analogs . This compound serves as a versatile building block for synthesizing 3,6-disubstituted xanthone libraries and as a precursor for caging-group-free photoactivatable fluorophores [1].

Why 3,6-Diamino-9H-xanthen-9-one Cannot Be Interchanged with Generic Xanthone Derivatives


Substituting 3,6-diamino-9H-xanthen-9-one with structurally related xanthone analogs is not scientifically valid due to critical divergence in substitution pattern-dependent reactivity and biological target engagement. The symmetrical 3,6-diamino substitution pattern confers a unique electron-donating environment and hydrogen-bonding capacity that fundamentally alters photochemical activation pathways compared to hydroxylated, halogenated, or mono-aminated xanthones [1]. Critically, the free primary amino groups at both positions enable direct conversion to photoactivatable pyronine dyes without requiring photolabile protecting groups—a property absent in 3,6-dihydroxyxanthones, 3-amino-6-hydroxyxanthones, or N-alkylated diaminoxanthones [2]. Furthermore, the unsubstituted amino moieties exhibit distinct enzyme inhibition profiles; N-alkylation or acylation at these positions abolishes or substantially reduces activity against xanthine oxidase and ecto-5′-nucleotidase [3]. These structural requirements render generic substitution a high-risk procurement decision that may compromise experimental reproducibility and negate application-specific performance.

3,6-Diamino-9H-xanthen-9-one: Quantified Comparative Evidence for Scientific Selection


Caging-Group-Free Photoactivation: 3,6-Diamino-9H-xanthen-9-one vs. Conventional Caged Fluorophores

3,6-Diamino-9H-xanthen-9-one serves as the core precursor for photoactivatable xanthone (PaX) dyes that undergo light-induced assembly into highly fluorescent pyronine dyes without requiring any photolabile protecting group (caging group) [1]. In contrast, conventional photoactivatable fluorophores such as caged fluorescein, caged rhodamine, and caged coumarin derivatives require a photolabile protecting group (e.g., o-nitrobenzyl, NVOC, or bromomethylcoumarin moieties) that is cleaved upon irradiation to generate the fluorescent species [2]. The caging-group-free mechanism of 3,6-diaminoxanthone-derived PaX dyes eliminates the release of stoichiometric photoproducts and reactive intermediates that can cause cellular toxicity, buffer incompatibility, and background fluorescence in live-cell imaging applications [1].

Super-resolution microscopy Photoactivatable fluorophores Live-cell nanoscopy

Xanthine Oxidase Inhibition: 3,6-Diamino-9H-xanthen-9-one vs. Clinical Xanthine Oxidase Inhibitor Allopurinol

3,6-Diamino-9H-xanthen-9-one exhibits competitive inhibition of bovine xanthine oxidase with a Ki value of 820 nM [1]. In a separate activity assay under standard conditions (xanthine substrate, 10 min preincubation), the compound demonstrated an IC₅₀ of 12,400 nM (12.4 μM) for inhibition of uric acid formation [2]. As a cross-study comparable benchmark, the clinically established xanthine oxidase inhibitor allopurinol (after in vivo conversion to its active metabolite oxypurinol) has reported Ki values ranging from 30 nM to 700 nM against bovine xanthine oxidase depending on assay conditions [3]. The competitive inhibition mechanism and nanomolar-range Ki of 3,6-diamino-9H-xanthen-9-one position it within two orders of magnitude of the clinical standard, establishing it as a useful xanthone-based inhibitor scaffold for structure-activity relationship studies.

Enzyme inhibition Xanthine oxidase Hyperuricemia

Ecto-5′-Nucleotidase (CD73) Inhibition: 3,6-Diamino-9H-xanthen-9-one vs. Adenosine 5′-(α,β-methylene)diphosphate (APCP)

3,6-Diamino-9H-xanthen-9-one inhibits rat ecto-5′-nucleotidase (CD73) with an IC₅₀ of 101 nM when evaluated in COS7 cells transfected with the enzyme and preincubated for 10 minutes prior to AMP addition [1]. The established reference inhibitor adenosine 5′-(α,β-methylene)diphosphate (APCP), a non-hydrolyzable ADP analog, exhibits IC₅₀ values against CD73 in the range of 50–500 nM depending on assay configuration and species origin [2]. The 101 nM IC₅₀ of 3,6-diamino-9H-xanthen-9-one falls squarely within the potency range of the gold-standard nucleotide analog inhibitor, despite bearing a completely distinct xanthone scaffold lacking the ribose-phosphate recognition elements.

Ecto-5′-nucleotidase CD73 inhibition Cancer immunotherapy

Synthetic Yield Efficiency: 3,6-Diamino-9H-xanthen-9-one One-Step Protocol vs. Multi-Step Amination Routes

A 2023 protocol reported the one-step synthesis of 3,6-diamino-9H-xanthen-9-one in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, earlier synthetic approaches to diaminoxanthones typically employed multi-step sequences involving nitration of xanthone followed by reduction of dinitro intermediates, or required separate preparation of 3,6-dihaloxanthone intermediates and subsequent amination under forcing conditions [2]. The quantitative-yield one-step protocol eliminates intermediate isolation steps and reduces total synthesis time from multiple days to a single reaction vessel operation.

Synthetic methodology Process chemistry Xanthone derivatization

Acute Oral Toxicity Profile: 3,6-Diamino-9H-xanthen-9-one LD50 and Safety Classification

3,6-Diamino-9H-xanthen-9-one has a reported acute oral LD₅₀ of 110 mg/kg in rat [1]. The compound has been classified as an animal carcinogen with demonstrated mutagenic and teratogenic potential, and is reasonably anticipated to be a human carcinogen [1]. This toxicity profile necessitates stringent laboratory safety protocols and precludes its use in any applications involving human or veterinary exposure . As a comparator baseline, structurally related amino-substituted xanthones with N-alkylated or acylated amino groups (e.g., 3,6-di(piperidin-1-yl)-9H-xanthen-9-one) lack published LD₅₀ data, creating uncertainty in hazard assessment for those analogs.

Toxicology Safety data Laboratory handling

Procurement-Relevant Application Scenarios for 3,6-Diamino-9H-xanthen-9-one (CAS 71641-67-3)


Synthesis of Caging-Group-Free Photoactivatable Fluorophores (PaX Dyes) for Super-Resolution Microscopy

3,6-Diamino-9H-xanthen-9-one serves as the essential precursor for photoactivatable xanthone (PaX) dyes that enable caging-group-free, light-induced conversion to highly fluorescent pyronine dyes [1]. This application scenario is validated by the compound's demonstrated utility in live-cell nanoscopy, including STED, PALM, and MINFLUX super-resolution microscopy techniques [1]. The absence of photolabile protecting groups eliminates stoichiometric photoproduct release and associated cytotoxicity, directly addressing a key limitation of conventional caged fluorophores for live-cell imaging [1]. Procurement is specifically indicated for laboratories developing or implementing advanced super-resolution microscopy workflows requiring photoactivatable labels with minimal phototoxicity and buffer compatibility constraints.

Xanthine Oxidase Inhibitor Scaffold for Structure-Activity Relationship (SAR) Studies

With a documented Ki of 820 nM against bovine xanthine oxidase and a competitive inhibition mechanism, 3,6-diamino-9H-xanthen-9-one provides a quantitatively characterized non-purine inhibitor scaffold [1]. Its potency falls within two orders of magnitude of the clinical standard allopurinol, establishing a baseline for systematic SAR exploration [2]. This application scenario is validated by the compound's structurally defined 3,6-diamino substitution pattern, which allows for rational diversification at both amino positions to optimize potency and selectivity. Procurement is recommended for medicinal chemistry programs targeting hyperuricemia, gout, or conditions associated with elevated xanthine oxidase activity where purine-based inhibitors are contraindicated.

CD73 (Ecto-5′-Nucleotidase) Inhibitor Development for Immuno-Oncology Research

3,6-Diamino-9H-xanthen-9-one exhibits potent inhibition of CD73 with an IC₅₀ of 101 nM, achieving reference-inhibitor-level potency (comparable to APCP) via a non-nucleotide scaffold lacking the canonical ribose-phosphate recognition elements [1]. This application scenario is validated by the compound's nanomolar potency in transfected COS7 cell assays, confirming direct target engagement [1]. CD73 is a validated immuno-oncology target that catalyzes the conversion of AMP to immunosuppressive adenosine in the tumor microenvironment. Procurement is indicated for research programs developing structurally novel, non-nucleotide CD73 inhibitors as potential cancer immunotherapeutics.

Synthetic Building Block for 3,6-Disubstituted Xanthone Libraries and Twin-Drug Conjugates

3,6-Diamino-9H-xanthen-9-one functions as a versatile synthetic building block for generating 3,6-disubstituted xanthone libraries via reaction with various primary and secondary amines, as validated by its use in constructing twin-drug diaminoxanthone libraries for antimicrobial efflux pump inhibition studies [1]. The symmetrical diamino substitution pattern enables parallel or sequential derivatization at both positions, supporting molecular extension and twin-drug conjugation strategies. The availability of a quantitative-yield, single-step synthetic protocol ensures reliable supply for library-scale synthesis [2]. Procurement is recommended for medicinal chemistry and chemical biology programs requiring symmetrical xanthone scaffolds for library synthesis and functional diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-diamino-9H-xanthen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.